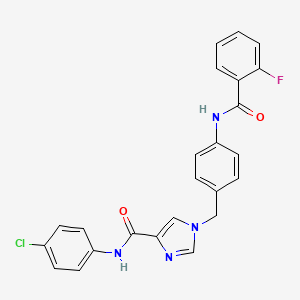

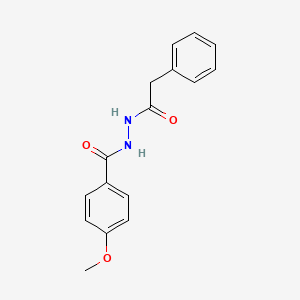

![molecular formula C16H14N2O3S2 B2728532 N-(benzo[d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide CAS No. 886917-05-1](/img/structure/B2728532.png)

N-(benzo[d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(benzo[d]thiazol-2-yl)benzamide is a class of compounds that have been studied for their various properties . The functionalization of N-(benzo[d]thiazol-2-yl)benzamide with different substituents influences the solid-state arrangement, absorption, and fluorescence properties of these compounds .

Synthesis Analysis

A series of N-(2-(1-R-1H-benzo[d]imidazol-2-yl)quinolin-8-yl)-2-R1-4-R2-benzamide derivatives was synthesized and characterized . These compounds were treated with KOH, and then reacted with Ni(Ac)2·4H2O to form their nickel complexes .Molecular Structure Analysis

The molecular structures of the representative compounds were determined by the single-crystal X-ray diffraction . The solid-state architectures of these compounds were dominated by the N−H···N and C−H···O intermolecular hydrogen bonds and were further stabilized by other weak interactions .Chemical Reactions Analysis

These compounds exhibited good to high activities up to 7.6 × 10^6 g mol^−1 (Ni) h^−1 in ethylene oligomerization upon activation with Et2AlCl .Physical And Chemical Properties Analysis

The functionalization of N-(benzo[d]thiazol-2-yl)benzamide with a nitro (NO2) substituent influences the solid-state arrangement, absorption, and fluorescence properties of these compounds .科学的研究の応用

Electrophysiological Activities

N-substituted benzamides, including derivatives similar to N-(benzo[d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide, have been explored for their cardiac electrophysiological activities. Studies have shown that certain N-substituted benzamides exhibit potent activity in vitro, comparable to sematilide, a class III antiarrhythmic agent. These findings suggest potential applications in the development of new therapeutic agents for arrhythmias (Morgan et al., 1990).

Antimalarial and Antiviral Potential

Research into N-(benzo[d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide derivatives has identified potential antimalarial and antiviral properties, particularly against COVID-19. Computational calculations and molecular docking studies have highlighted the ability of these compounds to inhibit key enzymes involved in the lifecycle of the malaria parasite and SARS-CoV-2, suggesting a promising avenue for drug development (Fahim & Ismael, 2021).

Antimicrobial and Antifungal Actions

Derivatives of N-(benzo[d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide have shown significant antimicrobial and antifungal activities. The synthesis of new heterocyclic compounds containing the sulfonyl-substituted nitrogen motif has led to substances that exhibit sensitivity to both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans. This broad-spectrum activity indicates potential for the development of new antimicrobial agents (Sych et al., 2019).

Supramolecular Chemistry

In supramolecular chemistry, N-(thiazol-2-yl)benzamide derivatives, closely related to N-(benzo[d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide, have been investigated for their gelation behavior. Studies have elucidated the role of methyl functionality and S⋯O interaction in gelation, demonstrating their potential in the design of new materials with specific physical properties (Yadav & Ballabh, 2020).

作用機序

特性

IUPAC Name |

N-(1,3-benzothiazol-2-yl)-3-ethylsulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O3S2/c1-2-23(20,21)12-7-5-6-11(10-12)15(19)18-16-17-13-8-3-4-9-14(13)22-16/h3-10H,2H2,1H3,(H,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMXXYKGRRDJLIC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NC3=CC=CC=C3S2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(benzo[d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

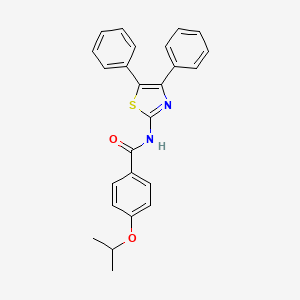

![2-(benzo[d]isoxazol-3-yl)-N-(tetrahydro-2H-pyran-4-yl)-N-(2,2,2-trifluoroethyl)acetamide](/img/structure/B2728449.png)

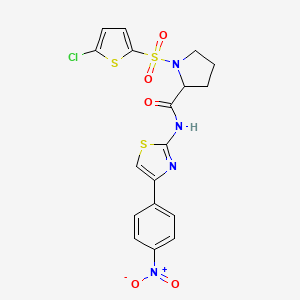

![N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B2728456.png)

![Benzonitrile, 3-[[2,3-dihydro-7-(methylthio)-1-oxo-1H-inden-4-yl]oxy]-5-fluoro-](/img/structure/B2728461.png)

![3-{2-[(3-Phenylpropanoyl)amino]phenoxy}-2-thiophenecarboxylic acid](/img/structure/B2728462.png)

![4-[(4-Fluorosulfonyloxyphenyl)methyl]pyridine](/img/structure/B2728468.png)

![2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(4-methoxyphenethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2728469.png)

![3-{[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]amino}benzoic acid](/img/structure/B2728471.png)